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Compound of Interest

Compound Name: HUMAN VEGF165

Cat. No.: B1178284 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

binding characteristics of Human Vascular Endothelial Growth Factor 165 (VEGF165) is

paramount for advancing angiogenesis research and developing targeted therapeutics. This

guide provides a comprehensive comparison of methodologies to confirm the binding

specificity of VEGF165 to its cognate receptors, supported by experimental data and detailed

protocols.

VEGF165, a key isoform of the VEGF-A family, plays a pivotal role in angiogenesis, the

formation of new blood vessels. Its biological effects are mediated through interactions with

specific cell surface receptors. The primary signaling receptors for VEGF165 are VEGF

Receptor 1 (VEGFR1 or Flt-1) and VEGF Receptor 2 (VEGFR2 or KDR/Flk-1). Additionally,

VEGF165 binds to the co-receptors Neuropilin-1 (NRP1) and Neuropilin-2 (NRP2), which

enhance its signaling activity, particularly through VEGFR2.

Confirming the specificity of VEGF165 binding is crucial to elucidate its mechanism of action

and to ensure the targeted effects of novel drugs. This involves demonstrating high-affinity

binding to its known receptors while showing negligible interaction with other, unrelated

receptors.

Comparative Binding Affinities of HUMAN VEGF165
The binding affinity of a ligand to its receptor is a quantitative measure of their interaction

strength, typically expressed as the equilibrium dissociation constant (Kd). A lower Kd value

signifies a stronger binding affinity. The following table summarizes the binding affinities of
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HUMAN VEGF165 to its primary and co-receptors, as determined by Surface Plasmon

Resonance (SPR).

Ligand Receptor
Binding Affinity
(Kd)

Reference

HUMAN VEGF165 VEGFR1 (Flt-1) ~10-30 pM

VEGFR2 (KDR/Flk-1) ~75-760 pM

Neuropilin-1 (NRP1) ~0.3 nM [1]

Neuropilin-2 (NRP2) ~8 nM [1]

Negative Controls

HUMAN VEGF165 EGFR
No significant binding

reported

FGFR
No significant binding

reported

PDGFR
No significant binding

reported
[2]

Experimental Protocols for Determining Binding
Specificity
To rigorously confirm the binding specificity of HUMAN VEGF165, a combination of quantitative

and qualitative experimental approaches is recommended. Here, we provide detailed protocols

for three key techniques: Surface Plasmon Resonance (SPR), Enzyme-Linked Immunosorbent

Assay (ELISA)-based binding assay, and Co-Immunoprecipitation (Co-IP).

Experimental Workflow for Binding Specificity Analysis
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Quantitative Analysis

Qualitative & In-situ Analysis
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HUMAN VEGF165
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Figure 1. Experimental workflow for confirming HUMAN VEGF165 receptor binding specificity.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time quantitative analysis of biomolecular

interactions. It measures changes in the refractive index at the surface of a sensor chip as one

molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized

on the chip.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation

(Kd) constants of VEGF165 binding to its receptors.

Materials:

SPR instrument (e.g., Biacore)

Sensor chips (e.g., CM5)

Recombinant human VEGF165
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Recombinant extracellular domains of human VEGFR1, VEGFR2, NRP1, NRP2, and a non-

related receptor (e.g., EGFR)

Amine coupling kit (EDC, NHS, ethanolamine)

Running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., Glycine-HCl, pH 1.5)

Protocol:

Chip Immobilization:

Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

Immobilize the recombinant receptor proteins (VEGFR1, VEGFR2, NRP1, NRP2, and

EGFR as a negative control) onto different flow cells of the sensor chip via amine coupling.

Aim for a target immobilization level of 2000-5000 Resonance Units (RU).

Deactivate any remaining active esters with ethanolamine.

One flow cell should be left blank or immobilized with a non-relevant protein to serve as a

reference.

Binding Analysis:

Prepare a series of dilutions of VEGF165 in running buffer (e.g., 0.1 nM to 100 nM).

Inject the VEGF165 dilutions over the receptor-immobilized and reference flow cells at a

constant flow rate (e.g., 30 µL/min).

Monitor the association phase for a set period (e.g., 180 seconds).

Switch to running buffer alone and monitor the dissociation phase (e.g., for 600 seconds).

Regeneration:

Inject the regeneration solution to remove bound VEGF165 from the receptor surfaces.
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Data Analysis:

Subtract the reference flow cell data from the experimental flow cell data to correct for bulk

refractive index changes.

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to

calculate ka, kd, and Kd values.

ELISA-based Binding Assay
This method provides a semi-quantitative measure of binding and can be used to determine

the half-maximal effective concentration (EC50) of binding.

Objective: To confirm the binding of VEGF165 to its receptors in a plate-based format and

determine the relative binding affinity.

Materials:

96-well microplate

Recombinant receptor proteins (VEGFR1, VEGFR2, NRP1, NRP2, and a negative control)

Recombinant human VEGF165

Biotinylated anti-VEGF165 antibody

Streptavidin-HRP

TMB substrate

Stop solution (e.g., 1 M H₂SO₄)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Blocking buffer (e.g., PBS with 1% BSA)

Protocol:

Plate Coating:
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Coat the wells of a 96-well plate with the recombinant receptor proteins (1-5 µg/mL in

PBS) overnight at 4°C. Coat separate wells with each receptor and the negative control.

Blocking:

Wash the plate three times with wash buffer.

Block the wells with blocking buffer for 1-2 hours at room temperature.

VEGF165 Binding:

Wash the plate three times.

Add serial dilutions of VEGF165 (e.g., 0.01 ng/mL to 1000 ng/mL) to the wells and

incubate for 2 hours at room temperature.

Detection:

Wash the plate three times.

Add biotinylated anti-VEGF165 antibody to each well and incubate for 1 hour at room

temperature.

Wash the plate three times.

Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

Wash the plate five times.

Add TMB substrate and incubate until a blue color develops (5-15 minutes).

Add stop solution to quench the reaction.

Data Analysis:

Measure the absorbance at 450 nm using a microplate reader.

Plot the absorbance values against the log of the VEGF165 concentration and fit the data

to a sigmoidal dose-response curve to determine the EC50.
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Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to demonstrate protein-protein interactions within a cellular

context. This method confirms that VEGF165 and its receptors form a complex in situ.

Objective: To qualitatively confirm the interaction between VEGF165 and its receptors in cells.

Materials:

Cells expressing the target receptors (e.g., HUVECs)

Recombinant human VEGF165

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibody specific to the receptor of interest (e.g., anti-VEGFR2) for immunoprecipitation

Antibody specific to VEGF165 for western blotting

Protein A/G magnetic beads

Wash buffer

Elution buffer

SDS-PAGE and Western blotting reagents

Protocol:

Cell Treatment and Lysis:

Culture cells to 80-90% confluency.

Treat the cells with VEGF165 (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) at

37°C to stimulate receptor binding. Include an untreated control.

Wash the cells with ice-cold PBS.

Lyse the cells with ice-cold lysis buffer.
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Immunoprecipitation:

Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VEGFR2)

overnight at 4°C with gentle rotation.

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

Washing and Elution:

Wash the beads three to five times with wash buffer to remove non-specific binding

proteins.

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Western Blotting:

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Probe the membrane with an anti-VEGF165 antibody to detect the co-immunoprecipitated

VEGF165.

As a positive control, probe a parallel blot with the anti-receptor antibody to confirm the

immunoprecipitation of the target receptor.

HUMAN VEGF165 Signaling Pathway
Upon binding to its receptors, particularly VEGFR2, VEGF165 initiates a cascade of

intracellular signaling events that lead to the biological hallmarks of angiogenesis, including

endothelial cell proliferation, migration, and survival.
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Figure 2. Simplified signaling pathway of HUMAN VEGF165 via VEGFR2.
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By employing the methodologies outlined in this guide, researchers can confidently and

accurately confirm the receptor binding specificity of HUMAN VEGF165, a critical step in both

fundamental research and the development of novel anti-angiogenic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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